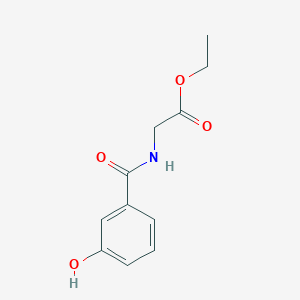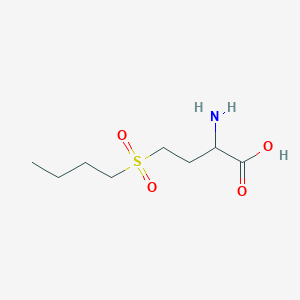![molecular formula C₃₉H₅₄O₈S₂ B1144844 (4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate CAS No. 1184-20-9](/img/structure/B1144844.png)
(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related cyclopenta[a]phenanthrene compounds involves intricate procedures that can include steps such as aromatisation and intramolecular photocycloadditions. For instance, 15,16-Dihydro-17-oxocyclopenta[a]phenanthrene and its derivatives have been synthesized through the aromatization of diketones where rings C and D are both saturated, highlighting the complex chemistry involved in the synthesis of such compounds (Coombs, 1966).
Molecular Structure Analysis
The molecular structure of cyclopenta[a]phenanthrene derivatives is characterized by multiple rings, often with chair conformations and specific substituents that influence their physical and chemical properties. For example, the structure of 17βH-Periplogenin, a cardiac aglycone, showcases three six-membered rings in chair conformations, a cyclopentane ring in an envelope conformation, and a planar five-membered lactone ring (Yu-wei Zhang et al., 2012).
Chemical Reactions and Properties
Cyclopenta[a]phenanthrene derivatives undergo a variety of chemical reactions, including photocycloadditions and electrophilic substitutions, which are pivotal in synthesizing complex organic molecules. For instance, the photochemistry of 1-acetoxy-2-(pent-4-enoyl)cyclopentenes has been explored, showcasing efficient synthesis routes for potential intermediates to pseudoguaiane ring systems (Seto et al., 1984).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are closely linked to their molecular structure. For instance, the crystallographic study of certain derivatives provides insight into their three-dimensional structures and hydrogen bonding patterns, contributing to a better understanding of their physical characteristics (Kavitha et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and potential for forming derivatives, are vital for understanding the applications of cyclopenta[a]phenanthrene derivatives. Studies on the synthesis and structural elucidation of bioactive triorganotin(IV) derivatives provide valuable insights into the chemical behavior and potential applications of these compounds (Shaheen et al., 2014).
Wissenschaftliche Forschungsanwendungen
1. Structural Analysis and Crystallography
- The compound, with a similar structure, was isolated from the roots of Periploca sepium Bunge, a traditional Chinese herbal medicine. Its structure was analyzed using crystallography, highlighting its potential for in-depth structural studies (Zhang et al., 2012).
2. Synthesis for Biological Assays
- Compounds with a similar structure have been synthesized for use in biological assays. For instance, they have been used to create Liver X receptor (LXR) agonists, indicating a potential role in cholesterol metabolism and related diseases (Ching, 2013).
3. Antimicrobial and Antitumor Activities
- Derivatives of similar compounds have been synthesized and tested for antimicrobial and antitumor activities. Studies show promising results, suggesting potential therapeutic applications (Shaheen et al., 2014).
4. Chemical Synthesis and Drug Design
- Its derivatives have been used in chemical synthesis processes, such as the synthesis of phosphazene derivatives of chenodeoxycholic acid, demonstrating its versatility in drug design and synthesis (Turkyilmaz & Genç, 2014).
Eigenschaften
IUPAC Name |
methyl 4-[(10R,13R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O8S2/c1-25-7-12-29(13-8-25)48(41,42)46-28-19-21-39(5)34-20-22-38(4)32(27(3)11-18-37(40)45-6)16-17-33(38)31(34)24-36(35(39)23-28)47-49(43,44)30-14-9-26(2)10-15-30/h7-10,12-15,27-28,31-36H,11,16-24H2,1-6H3/t27?,28?,31?,32?,33?,34?,35?,36?,38-,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWUGOWENZPUIF-VFTXUCMKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC(C3C2)OS(=O)(=O)C6=CC=C(C=C6)C)CCC5C(C)CCC(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC[C@@]3(C4CC[C@]5(C(C4CC(C3C2)OS(=O)(=O)C6=CC=C(C=C6)C)CCC5C(C)CCC(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145706094 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(αS)-2-Chloro-α-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol](/img/no-structure.png)
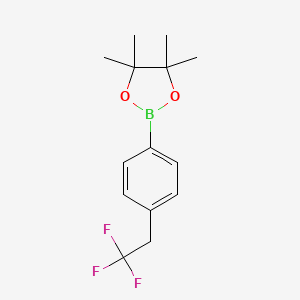
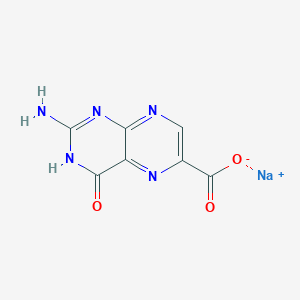
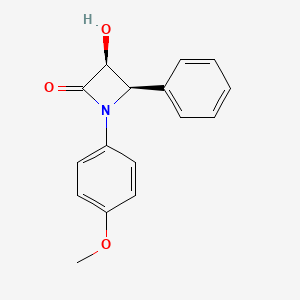
![5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide](/img/structure/B1144773.png)

![[4aR-[4a|A,6a|A,7|A(1R*,2E,4R*),9a|A,11|A(S*)]]-4a,6,6a,7,8,9,9a,11-Octahydro-11-(5-hydroxy-2-methyl-1-cyclohexen-1-yl)-6a-methyl-2-phenyl-7-(1,4,5-trimethyl-2-hexenyl)-1H,5H-cyclopenta[f][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H)-dione](/img/structure/B1144777.png)
